![molecular formula C7H6ClN3O2 B1453389 Clorhidrato de 6-nitroimidazo[1,2-a]piridina CAS No. 957120-37-5](/img/structure/B1453389.png)

Clorhidrato de 6-nitroimidazo[1,2-a]piridina

Descripción general

Descripción

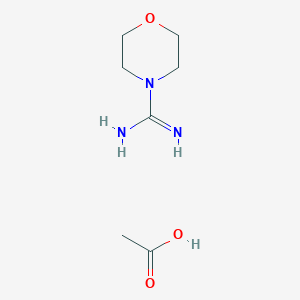

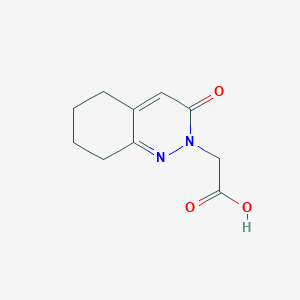

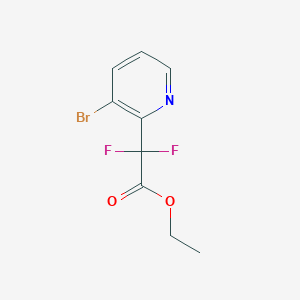

“6-Nitroimidazo[1,2-a]pyridine hydrochloride” is a chemical compound with the CAS Number: 957120-37-5 . It has a molecular weight of 199.6 . The compound appears as a yellow solid .

Molecular Structure Analysis

The molecular structure of “6-Nitroimidazo[1,2-a]pyridine hydrochloride” can be represented by the linear formula C7H6ClN3O2 . The InChI code for this compound is 1S/C7H5N3O2.ClH/c11-10(12)6-1-2-7-8-3-4-9(7)5-6;/h1-5H;1H .

Physical And Chemical Properties Analysis

“6-Nitroimidazo[1,2-a]pyridine hydrochloride” is a yellow solid . and is stored at temperatures between 0-5°C . and is stored at room temperature .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 6-nitroimidazo[1,2-a]pyridine hydrochloride belongs, are known to have a wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Result of Action

Imidazo[1,2-a]pyridines are known to exhibit a broad spectrum of pharmacological and biological activities .

Action Environment

It’s known that the compound should be stored in a dry environment at room temperature .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 6-Nitroimidazo[1,2-a]pyridine hydrochloride in lab experiments is its ability to be used as a fluorescent dye and imaging agent. 6-Nitroimidazo[1,2-a]pyridine hydrochloride is taken up by cells, metabolized by enzymes, and then detected by fluorescence microscopy or spectroscopy. This allows researchers to measure the intracellular pH or to detect the presence of a specific protein or peptide. The main limitation of using 6-Nitroimidazo[1,2-a]pyridine hydrochloride in lab experiments is its relatively low solubility in water and ethanol.

Direcciones Futuras

The future directions for 6-Nitroimidazo[1,2-a]pyridine hydrochloride in scientific research include further studies into its use as a fluorescent dye and imaging agent, as well as its potential applications in drug development and environmental studies. Additionally, further research into the mechanism of action of 6-Nitroimidazo[1,2-a]pyridine hydrochloride could lead to the development of novel fluorescent probes for biochemical and physiological studies. Finally, further research into the solubility of 6-Nitroimidazo[1,2-a]pyridine hydrochloride could lead to the development of more water-soluble derivatives of the compound, which could expand its potential applications.

Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones del clorhidrato de 6-nitroimidazo[1,2-a]piridina

El this compound, también conocido como 6-nitroimidazo[1,2-a]piridina, HCl, es un compuesto químico con una variedad de aplicaciones en investigación científica. A continuación se presenta un análisis detallado de sus aplicaciones únicas en diferentes campos científicos.

Desarrollo de un farmacóforo antileishmanial

Aplicación: El compuesto se ha utilizado en la síntesis de nuevos derivados para el desarrollo de farmacóforos antileishmaniales. Un estudio de relación estructura-actividad (SAR) centrado en las posiciones 2 y 8 del anillo de imidazo[1,2-a]piridina llevó al descubrimiento de nuevos compuestos antileishmaniales con baja citotoxicidad y buena actividad contra las etapas de amastigotes intracelulares de Leishmania infantum .

Diseño de agentes anticancerígenos

Aplicación: Se han diseñado y sintetizado derivados de la 6-nitroimidazo[1,2-a]piridina como agentes anticancerígenos. Estos derivados se dirigen a la vía de señalización de la fosfatidilinositol 3-quinasa (PI3Kα), que a menudo se asocia con la tumorigénesis y el mal pronóstico. Algunos compuestos han mostrado actividad inhibitoria submicromolar contra varias líneas celulares tumorales .

Propiedades antimicrobianas

Aplicación: El compuesto presenta propiedades antimicrobianas prometedoras y se está explorando en el desarrollo de fármacos, particularmente para tratar infecciones causadas por bacterias anaerobias.

Investigación en proteómica

Aplicación: El this compound se utiliza en la investigación en proteómica, donde puede servir como reactivo o como componente estructural en el estudio de la expresión y la función de las proteínas .

Intermediarios de síntesis orgánica

Aplicación: Este compuesto también se utiliza como intermediario en las síntesis orgánicas. Se puede utilizar en la preparación de varios intermediarios farmacéuticos, lo que contribuye al desarrollo de nuevos fármacos y agentes terapéuticos .

Solubilidad química y farmacocinética

Aplicación: Se han realizado investigaciones para mejorar la solubilidad acuosa y las propiedades farmacocinéticas in vitro del farmacóforo nitroimidazo[1,2-a]piridina, mejorando su potencial como candidato a fármaco .

Estudios de fórmula molecular

Aplicación: La fórmula molecular del this compound (C₇H₆ClN₃O₂) se estudia por sus propiedades únicas y sus posibles aplicaciones en varios procesos bioquímicos .

Inhibición de vías bioquímicas

Aplicación: Se investigan los derivados del compuesto por su papel en la inhibición de vías bioquímicas, como las que intervienen en el crecimiento y el metabolismo celulares, que son cruciales en el desarrollo de enfermedades como el cáncer .

Safety and Hazards

The safety data sheet for “6-Nitroimidazo[1,2-a]pyridine hydrochloride” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Análisis Bioquímico

Biochemical Properties

6-Nitroimidazo[1,2-a]pyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The compound can act as a substrate or inhibitor of these enzymes, thereby influencing their activity. Additionally, 6-Nitroimidazo[1,2-a]pyridine hydrochloride has been shown to interact with nucleic acids, potentially affecting DNA and RNA synthesis and function .

Cellular Effects

The effects of 6-Nitroimidazo[1,2-a]pyridine hydrochloride on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound can modulate the expression of genes related to these pathways, leading to changes in cellular metabolism and function. For instance, 6-Nitroimidazo[1,2-a]pyridine hydrochloride has been reported to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes .

Molecular Mechanism

At the molecular level, 6-Nitroimidazo[1,2-a]pyridine hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound has been found to inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation. Additionally, 6-Nitroimidazo[1,2-a]pyridine hydrochloride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Nitroimidazo[1,2-a]pyridine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Nitroimidazo[1,2-a]pyridine hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 6-Nitroimidazo[1,2-a]pyridine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

6-Nitroimidazo[1,2-a]pyridine hydrochloride is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 6-Nitroimidazo[1,2-a]pyridine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can affect its biological activity and therapeutic potential .

Subcellular Localization

6-Nitroimidazo[1,2-a]pyridine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be targeted to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This subcellular localization is crucial for its interaction with specific biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

6-nitroimidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2.ClH/c11-10(12)6-1-2-7-8-3-4-9(7)5-6;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYSCMNODGUZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674312 | |

| Record name | 6-Nitroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957120-37-5 | |

| Record name | 6-Nitroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

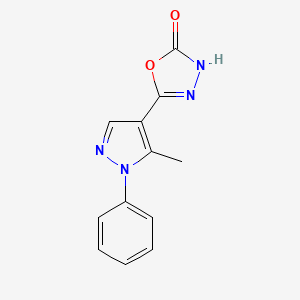

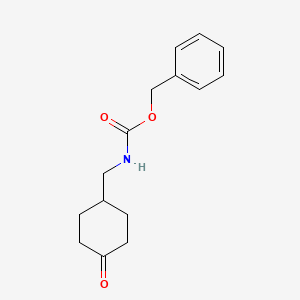

![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1453319.png)

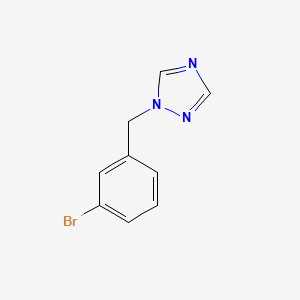

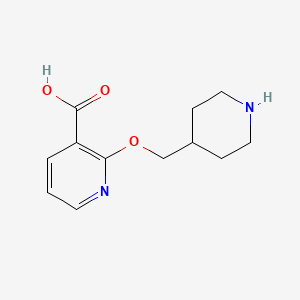

![9-Methyl-6,9-diazaspiro[4.5]decane](/img/structure/B1453325.png)

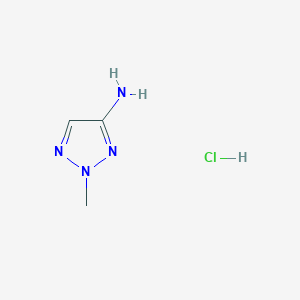

![N-(3,5-dimethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1453328.png)